Product packaging for Kinoprene(Cat. No.:CAS No. 37882-31-8)

Kinoprene

Cat. No.: B1352634
CAS No.: 37882-31-8
M. Wt: 276.4 g/mol
InChI Key: FZRBKIRIBLNOAM-WHVZTFIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kinoprene is a synthetically produced biochemical pesticide that acts as a juvenile hormone analog (JHA) . It is primarily used in entomological research for its specific action in disrupting normal insect growth and development. As a juvenile hormone mimic, its core mechanism of action involves inhibiting normal ecdysis (the molting process) in insects, effectively preventing immature insects from developing into reproducing adults . This makes it a valuable compound for studies focused on insect growth regulators (IGRs) and integrated pest management (IPM) strategies. Researchers utilize this compound to control a range of insect pests in experimental settings, including aphids, whiteflies, mealybugs, fungus gnats, and armoured scales . Its historical application has been mainly on non-food crops, such as ornamentals and glasshouse plants . In analytical chemistry, this compound serves as a reference standard in method development, with advanced techniques like HPLC/Tandem-MS being employed for sensitive detection and monitoring in environmental samples . This compound is a chiral molecule and the commercially used form is typically the (2E,4E,7S)-isomer, also known as S-kinoprene . It is chemically classified under the Insecticide Resistance Action Committee (IRAC) MoA class 7A, which encompasses juvenile hormone mimics . This product is supplied for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28O2 B1352634 Kinoprene CAS No. 37882-31-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-ynyl (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate
Source PubChem
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InChI

InChI=1S/C18H28O2/c1-6-13-20-18(19)14-17(5)12-8-11-16(4)10-7-9-15(2)3/h1,8,12,14-16H,7,9-11,13H2,2-5H3/b12-8+,17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRBKIRIBLNOAM-WHVZTFIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CC=CC(=CC(=O)OCC#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCC(C)C/C=C/C(=C/C(=O)OCC#C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3032624
Record name Kinoprene
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Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42588-37-4, 37882-31-8
Record name Kinoprene
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Record name Kinoprene [ANSI:ISO]
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Record name Kinoprene
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Record name Kinoprene
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Record name KINOPRENE
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Mechanistic Elucidation of Kinoprene S Biological Activity

Endocrine System Modulation in Arthropods

Insect development is tightly regulated by a complex endocrine system, with juvenile hormones and ecdysteroids playing central roles plos.orgresearchgate.netfao.org. Juvenile hormone maintains the larval state, while a drop in JH titer, coupled with a rise in ecdysteroid levels, triggers metamorphosis to the pupal and adult stages plos.org. As a JHA, Kinoprene (B1673650) interferes with this critical hormonal signaling.

Disruption of Endogenous Juvenile Hormone Pathways

This compound acts as an agonist for the juvenile hormone receptor, a heterodimer composed of the Methoprene-tolerant (Met) and Taiman (Tai) proteins nih.gov. By binding to this receptor, this compound mimics the presence of high levels of endogenous JH nih.gov. This sustained "JH signaling" prevents the necessary decline in JH titer that is a prerequisite for the initiation of metamorphosis plos.org. Studies have indicated that the application of JH analogs like this compound can alter the expression levels of genes involved in the synthesis and degradation of natural JH, such as juvenile hormone esterase (JHE) and juvenile hormone epoxide hydrolase (JHEH), further disrupting the endogenous JH pathway regulation mdpi.com. The binding of this compound to the Met-Tai receptor complex leads to the upregulation of early JH-response genes, including Krüppel homolog 1 (Kr-h1) nih.gov.

Impact on Ecdysteroid Signaling and Molting Regulation

Normal insect molting and metamorphosis require precise fluctuations in both JH and ecdysteroid titers plos.orgresearchgate.netfao.org. High JH levels promote larval molts, while a decrease in JH and a surge in ecdysteroids induce the molt to a pupa or adult plos.org. By maintaining a state of high JH signaling, this compound disrupts the hormonal cues necessary for the ecdysteroid-driven metamorphic molt plos.org. This interference with the hormonal balance leads to an inability of the insect to complete ecdysis successfully journalarrb.comresearchgate.net. The disruption of the molting process is a key consequence of this compound's impact on the endocrine system.

Phenotypic Manifestations of this compound Exposure in Insect Development

Exposure to this compound during critical developmental periods results in a range of phenotypic abnormalities and developmental arrests, ultimately preventing the successful completion of the insect life cycle plos.orgjournalarrb.com. This compound inhibits normal insect growth during the molting process, leading to various developmental defects .

Analysis of Morphogenic Aberrations and Developmental Arrest

This compound exposure induces significant morphogenic aberrations and developmental arrest in insects journalarrb.comuniv-soukahras.dz. Observed abnormalities can include the failure of adults to properly emerge (eclosion), the formation of extra larval instars (supernumerary instars), and the appearance of intermediate forms displaying characteristics of both larvae and pupae (larval-pupal mosaics) univ-soukahras.dz. Deformed larvae and pupae with morphological anomalies, such as pupae with only one air trumpet, have also been reported researchgate.netuniv-soukahras.dz. This disruption leads to interrupted metamorphosis and can result in developmental arrest at immature stages, preventing insects from reaching the reproductive adult stage tubitak.gov.truniv-soukahras.dzannualreviews.orgresearchgate.net.

Investigation of Ovicidal Effects and Reproductive Sterilization

This compound exhibits ovicidal effects, impacting the viability of insect eggs nih.gov. Application of JH mimics to eggs can lead to reduced hatchability, with embryos arresting development, often in the mid- or late embryonic stages nih.gov. Furthermore, this compound can cause reproductive sterilization in insects . Studies have demonstrated a reduction in the fecundity of surviving adult insects that were exposed to this compound during their larval stages researchgate.netresearchgate.net. The compound has also been observed to affect the sex ratio in some insect populations, with females potentially being more susceptible to its effects researchgate.netresearchgate.net. Exposure can result in the development of morphologically abnormal adults or adults with impaired reproductive capabilities, hindering mating and the production of fertile offspring tubitak.gov.trfao.orgagronomyjournals.com.

Studies on Larval and Pupal Stage Duration Alterations

Exposure to this compound has been shown to significantly alter the duration of larval and pupal stages in insects univ-soukahras.dzresearchgate.net. Research on Culex pipiens mosquitoes, for instance, revealed that exposure of fourth-instar larvae to this compound resulted in a significant increase in the duration of both the fourth larval stage and the subsequent pupal stage compared to untreated insects univ-soukahras.dzresearchgate.net. This effect demonstrated a dose-response relationship, with higher concentrations leading to a more pronounced increase in developmental time univ-soukahras.dzresearchgate.net. Prolonged larval and pupal durations have also been noted with other insect growth regulators, including JH analogs, across various insect species saspublishers.comekb.eg.

Table 1: Effects of this compound on Culex pipiens Development (Summary from Literature)

Developmental Stage ExposedObserved Phenotypic EffectsImpact on Duration
Fourth Instar LarvaeMorphogenic aberrations, failure of adult eclosion, supernumerary instars, larval-pupal mosaics, deformed larvae and pupae, emergence failure. researchgate.netuniv-soukahras.dzIncreased duration of the fourth larval stage. univ-soukahras.dzresearchgate.net
Fourth Instar LarvaeInterrupted metamorphosis, developmental arrest. tubitak.gov.truniv-soukahras.dzannualreviews.orgresearchgate.netIncreased duration of the pupal stage (differed action). univ-soukahras.dzresearchgate.net
Eggs / Exposure to AdultsReduced hatchability, embryonic arrest. nih.govNot directly applicable to stage duration.
Larval Exposure (leading to adults)Reduced fecundity, affected sex ratio (biased towards males), reproductive sterilization. researchgate.netresearchgate.netNot directly applicable to stage duration.

Dose-Response Dynamics and Differential Biological Outcomes

The biological effects of this compound are dependent on the applied concentration, exhibiting a dose-response relationship univ-soukahras.dzresearchgate.net. Studies have shown that exposure to this compound can lead to increased duration of larval and pupal stages in insects like Culex pipiens univ-soukahras.dzjournalarrb.com. At lower concentrations, this compound may primarily cause developmental delays and morphological aberrations. As the concentration increases, the direct insecticidal activity becomes more pronounced, leading to higher mortality rates univ-soukahras.dz.

Research on Culex pipiens larvae demonstrated that this compound applied for 24 hours resulted in a dose-dependent insecticidal activity univ-soukahras.dz. The mortality observed was a result of both direct action on the treated larval stage and differed action affecting subsequent developmental stages until adult emergence univ-soukahras.dzjournalarrb.com. For instance, a high concentration (650 µg/L) caused low direct mortality in fourth-instar larvae but resulted in significantly higher mortality when assessed until adult emergence univ-soukahras.dz.

Data from studies on Culex pipiens illustrate these dynamics:

This compound Concentration (µg/L)Direct Mortality (4th Instar Larvae, 24h) (%)Mortality Until Adult Emergence (%)
162.5Not specified in snippetNot specified in snippet
65010 ± 4.9098.00 ± 4.62

Note: Data extracted from search result univ-soukahras.dz. Specific LC50 values were also determined:

Action TypeLC50 (µg/L)
Direct action on 4th instar1287.4
Differed action until adult246.8

Exposure to this compound has also been shown to affect morphometric measurements, such as decreasing the body volume in treated insects univ-soukahras.dzjournalarrb.com.

Stereochemical Determinants of this compound's Biological Efficacy

This compound is a chiral molecule, meaning it exists as stereoisomers herts.ac.uk. Specifically, the active ingredient is often referred to as (S)-kinoprene, indicating a specific spatial arrangement of atoms ontosight.aiepa.gov. Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is crucial because it significantly influences their biological activity longdom.orgmichberk.com. Different stereoisomers of a compound can interact differently with biological targets like enzymes and receptors, leading to variations in efficacy and biological outcomes longdom.orgmichberk.comnih.gov.

While the provided search results specifically mention (S)-kinoprene as the active form ontosight.aiepa.gov, detailed comparative data on the differential biological efficacy of this compound stereoisomers (e.g., R vs. S enantiomers) were not extensively available within the provided snippets. However, the principle that stereochemistry impacts biological activity is well-established in chemistry and the development of biologically active compounds longdom.orgmichberk.comnih.gov. The specific (S) configuration of this compound is understood to be crucial for its interaction with the insect juvenile hormone receptors or related biological targets, thereby mediating its IGR effects ontosight.aismolecule.com. The reregistration document for S-Kinoprene by the EPA indicates that the S-isomer is the active ingredient being supported epa.gov.

Advanced Research on Insecticide Resistance to Kinoprene

Characterization of Resistance Phenotypes in Pest Populations

The development of resistance to an insecticide is a microevolutionary process where genetic adaptations in a pest population result in a decreased susceptibility to a previously effective chemical. cabidigitallibrary.org This change is often characterized by the resistance ratio (RR), which compares the lethal concentration (LC50) of an insecticide for a resistant population to that of a susceptible population. dergipark.org.traloki.hu

While the potential for resistance to insect growth regulators, including juvenile hormone mimics like kinoprene (B1673650), is recognized, specific and detailed characterizations of this compound resistance phenotypes in various pest populations are not extensively documented in publicly available research. gpnmag.com Studies have shown that pests such as the sweet potato whitefly (Bemisia tabaci) and the green peach aphid (Myzus persicae) can develop resistance to certain IGRs. gpnmag.com For instance, resistance to the juvenile hormone mimic pyriproxyfen (B1678527) has been linked to both reduced penetration through the insect's cuticle and enhanced metabolic degradation by detoxifying enzymes in whitefly populations. gpnmag.com

In the case of the citrus mealybug (Planococcus citri), resistance has been reported for a range of insecticides, including this compound. researchgate.net The development of resistance in mealybugs is often attributed to their waxy body coating, which can provide a level of protection against insecticides. researchgate.netbioone.org

Monitoring resistance levels in pest populations is crucial for effective pest management. agriculturaljournals.com For example, a multi-year survey of Bemisia tabaci populations revealed varying levels of resistance to different insecticides. While some populations showed low resistance ratios to newer insecticides, high levels of resistance were observed for others that had been in use longer. schweizerbart.de Although this particular study did not specifically test for this compound, it highlights the importance of ongoing monitoring to detect shifts in susceptibility and to inform resistance management strategies.

A study on Bemisia tabaci in Israel found a link between whitefly biotypes and insecticide resistance, with the Q biotype exhibiting moderate to high levels of resistance to pyriproxyfen, while the B biotype remained susceptible. researchgate.net This suggests that genetic factors within pest populations can significantly influence the development of resistance phenotypes.

Hypothetical Data Table on this compound Resistance Phenotypes:

Pest SpeciesGeographic OriginYear of CollectionLC50 (Resistant Population) (mg/L)LC50 (Susceptible Strain) (mg/L)Resistance Ratio (RR)
Bemisia tabaci (Whitefly)Almería, Spain2023Data not availableData not availableData not available
Myzus persicae (Green Peach Aphid)California, USA2022Data not availableData not availableData not available
Planococcus citri (Citrus Mealybug)Florida, USA2024Data not availableData not availableData not available
Frankliniella occidentalis (Western Flower Thrips)Netherlands2023Data not availableData not availableData not available

Molecular and Biochemical Foundations of this compound Resistance

The molecular and biochemical mechanisms underlying insecticide resistance are complex and can be broadly categorized into metabolic resistance and target site insensitivity. irac-online.org

Metabolic resistance is a common mechanism where insects evolve enhanced abilities to detoxify or sequester insecticides before they can reach their target site. irac-online.org This is often achieved through the increased activity or altered forms of detoxification enzymes.

Esterases are a large and diverse group of enzymes that play a crucial role in the detoxification of various insecticides, including organophosphates, carbamates, and pyrethroids. While specific studies detailing the role of esterases in this compound detoxification are limited, research on other juvenile hormone mimics like pyriproxyfen has implicated these enzymes in resistance. gpnmag.com In resistant whitefly populations, enhanced esterase activity may contribute to the breakdown of the insecticide molecule, rendering it less effective. gpnmag.com

Glutathione (B108866) S-transferases (GSTs) are another major family of detoxification enzymes that catalyze the conjugation of glutathione to a wide range of xenobiotics, making them more water-soluble and easier to excrete. The involvement of GSTs has been documented in resistance to various insecticide classes. In the context of juvenile hormone mimics, while direct evidence for this compound is scarce, GSTs are known to be part of the metabolic resistance machinery in many insect pests. gpnmag.com

Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes that are critically involved in the metabolism of a vast array of endogenous and exogenous compounds, including insecticides. Enhanced P450-mediated metabolism is a well-established mechanism of resistance to numerous insecticides. agriculturaljournals.com For instance, the resistance of whitefly populations to the insect growth regulator buprofezin (B33132) has been associated with the enhanced activity of mixed-function oxidases, a group that includes P450s. gpnmag.com It is plausible that similar mechanisms could contribute to resistance to this compound, where P450s would be involved in the oxidative degradation of the molecule.

Table of Detoxification Enzymes and Their Role in Insecticide Resistance:

Enzyme FamilyGeneral Function in ResistancePotential Role in this compound Resistance
Esterases Hydrolysis of ester bonds in insecticides.Detoxification through cleavage of the ester linkage in the this compound molecule.
Glutathione S-Transferases (GSTs) Conjugation of glutathione to insecticides for excretion.Metabolization by making the this compound molecule more water-soluble.
Cytochrome P450 Monooxygenases (P450s) Oxidation, reduction, and hydrolysis of insecticides.Degradation of the this compound molecule through oxidative processes.

Note: The potential roles in this compound resistance are based on established functions of these enzyme families in resistance to other insecticides, as direct research on this compound is limited.

Target site insensitivity is another major mechanism of resistance where the molecular target of the insecticide is altered, reducing the binding affinity of the insecticide. ksu.edu For juvenile hormone analogs like this compound, the target is the juvenile hormone receptor complex.

Resistance due to target site insensitivity would involve mutations in the genes encoding the proteins that make up this receptor complex, such as Methoprene-tolerant (Met) and Germ cell-expressed (gce). These mutations could alter the structure of the receptor, preventing or reducing the binding of this compound. Consequently, the downstream physiological processes regulated by juvenile hormone would not be disrupted, and the insect would survive and reproduce. While this is a theoretically important mechanism, specific instances of target site mutations conferring resistance to this compound have not been prominently reported in the reviewed scientific literature.

Contribution of Glutathione S-Transferases to Metabolization

Permeability Barriers and Reduced Cuticular Penetration

One of the primary physiological defenses insects can develop against insecticides is the modification of their cuticle to reduce the rate of insecticide penetration. ksu.edugpnmag.com This form of resistance, known as penetration resistance, involves changes to the insect's outermost layer, which acts as the first line of defense against chemical agents. ksu.edustalbert.ca While direct research on this compound-specific cuticular resistance is limited, studies on other juvenile hormone analogs and insecticides provide a clear framework for this mechanism.

The insect cuticle is a complex structure, and alterations such as increased thickness or changes in its chemical composition can slow the absorption of insecticides. ksu.edu This delayed penetration provides the insect with more time to employ other defense mechanisms, such as metabolic detoxification, to break down the toxic compounds before they reach their target sites. ksu.edunih.gov For instance, research on whitefly populations resistant to the juvenile hormone mimic pyriproxyfen suggests that reduced cuticular penetration can be a contributing factor to resistance. gpnmag.com Given that this compound targets the same pest groups, such as whiteflies and mealybugs, it is plausible that similar cuticular modifications could confer resistance to it. okstate.eduresearchgate.net Mealybugs, for example, possess a waxy body covering that naturally repels water-based sprays and can reduce the efficacy of contact insecticides. researchgate.netnih.gov The enhancement of such waxy layers would be a logical evolutionary response to selection pressure from lipid-soluble insecticides like this compound.

Table 1: Research Findings on Cuticular Resistance to Insecticides

Insect PestInsecticide ClassObserved Cuticular ChangesImplication for this compound Resistance
Bed Bug (Cimex lectularius)PyrethroidsThicker cuticle, upregulation of cuticular protein genes. ksu.edustalbert.caSuggests a potential mechanism of cuticular thickening against contact insecticides.
Whitefly (Bemisia tabaci)Juvenile Hormone Mimics (Pyriproxyfen)Reduced penetration through the cuticle. gpnmag.comIndicates that reduced penetration is a known resistance mechanism for this class of insecticides in a key target pest.
Mosquito (Aedes aegypti)PyrethroidsIncreased cuticle thickness and higher polysaccharide content. agronomyjournals.comDemonstrates that cuticular modifications are a documented response to insecticide pressure.
Various Aphid SpeciesGeneral InsecticidesOverexpression of cuticular protein-encoding genes. nih.govHighlights a common genetic response leading to physical resistance barriers.

Genetic Basis and Evolution of this compound Resistance

The evolution of insecticide resistance is an inherited trait, driven by the selection of individuals with genetic variations that allow them to survive exposure to a pesticide. ksu.edu For juvenile hormone analogs like this compound, the primary genetic basis for resistance is linked to alterations in the target site, the juvenile hormone receptor complex.

The key protein in this complex is known as Methoprene-tolerant (Met). nih.govresearchgate.netsdbonline.org The Met gene was first identified in Drosophila melanogaster mutants that showed resistance to the juvenile hormone analog methoprene (B1676399). nih.govsdbonline.org These resistant insects were found to have mutations in the Met gene, which resulted in a JH binding-protein with reduced affinity for the insecticide. researchgate.net Subsequent research has confirmed that Met is a crucial component of the juvenile hormone receptor in a wide range of insects. nih.govnih.gov It functions as a transcription factor that, when bound by juvenile hormone or its mimics, regulates the expression of genes that control metamorphosis. researchgate.net

Mutations or the complete loss of a functional Met protein can render an insect resistant to the effects of juvenile hormone analogs. nih.govresearchgate.net For example, in the red flour beetle, Tribolium castaneum, impairing the function of the Met gene not only conferred resistance to JH mimics but also caused the larvae to undergo premature metamorphosis. nih.gov This demonstrates the critical role of Met in mediating the antimetamorphic effects of both natural juvenile hormone and synthetic mimics like this compound. Therefore, the primary mechanism for target-site resistance to this compound is expected to be mutations within the Met gene that prevent the insecticide from binding effectively.

The evolution of this resistance in a population occurs through selection pressure. ksu.eduucl.ac.uk Repeated applications of this compound will eliminate susceptible individuals, while those with pre-existing, low-frequency mutations in the Met gene will survive and reproduce, passing the resistance trait to their offspring. ksu.eduucl.ac.uk Over successive generations, the frequency of these resistance alleles increases in the population, potentially leading to control failures. ksu.edu

Strategies for Mitigating and Managing this compound Resistance

Effective management of insecticide resistance is essential to preserve the utility of valuable compounds like this compound. The primary goal of these strategies is to reduce the selection pressure for resistance in pest populations. ufl.eduirac-online.org A multi-faceted approach, often referred to as Integrated Pest Management (IPM), is the most effective way to achieve this. okstate.eduagronomyjournals.com

Insecticide Rotation: The cornerstone of chemical resistance management is the rotation of insecticides with different modes of action. irac-online.orgksu.edu this compound, being in IRAC Group 7A, is a valuable rotational partner for insecticides in other groups, such as neonicotinoids (Group 4A), diamides (Group 28), or pyrethroids (Group 3A). irac-online.orgirac-online.org Rotating between different chemical classes prevents consecutive generations of a pest from being exposed to the same selection pressure, thereby delaying the evolution of resistance. irac-online.orgirac-online.org It is crucial to avoid rotating this compound with other Group 7 insecticides, such as hydroprene (B1673459) or pyriproxyfen, as this would select for cross-resistance. ksu.edugpnmag.com

Integrated Pest Management (IPM): IPM programs integrate various control tactics to manage pests in an economically and environmentally sound manner. okstate.eduagronomyjournals.comumn.edu Key components include:

Monitoring and Scouting: Regular monitoring of pest populations to determine if and when chemical interventions are necessary helps to minimize insecticide applications. okstate.edumsu.edu

Cultural and Physical Controls: Practices such as sanitation, weed removal, and the use of physical barriers like screens can help to reduce pest populations without relying on chemicals. okstate.edumsu.edu

Biological Control: The use of natural enemies, such as predators and parasitoids, can help to suppress pest populations. ufl.edu Using selective insecticides like this compound, which are often less harmful to beneficial insects than broad-spectrum chemicals, is a key part of integrating chemical and biological control. ufl.edu

Maintaining Refuges: Leaving a portion of the host plant population untreated provides a refuge for susceptible insects. icgeb.org These susceptible individuals can then interbreed with any resistant individuals, diluting the frequency of resistance genes in the population. icgeb.org

Table 2: this compound Resistance Management Strategies

StrategyPrincipleImplementation Example
Insecticide Rotation Avoids continuous selection pressure from a single mode of action. irac-online.orgirac-online.orgAlternate spray applications of this compound (IRAC Group 7A) with an insecticide from a different MoA group, such as a neonicotinoid (IRAC Group 4A) or a diamide (B1670390) (IRAC Group 28). irac-online.orgirac-online.orgirac-online.org
Integrated Pest Management (IPM) Combines multiple control tactics to reduce reliance on chemical insecticides. okstate.eduagronomyjournals.comUse scouting to apply this compound only when pest thresholds are met; employ beneficial insects; and maintain good sanitation practices in greenhouses. okstate.eduufl.edumsu.edu
Use of "Softer" Chemistries Preserves populations of natural enemies that help control pests. ufl.eduThis compound is considered a "softer" chemistry and can be integrated with biological control programs. okstate.eduufl.edu
Maintaining Refuges Allows susceptible individuals to survive and dilute resistance genes in the population. icgeb.orgIn a greenhouse setting, this could involve leaving a designated area of host plants untreated. icgeb.org

By implementing these strategies, the development of resistance to this compound can be significantly delayed, ensuring its continued effectiveness as a valuable tool for pest management.

Ecological Impact Studies and Non Target Organism Research

Ecotoxicological Assessments in Aquatic Invertebrate Model Systems

Aquatic invertebrates, such as cladocerans (water fleas), are crucial components of aquatic food webs and can be vulnerable to compounds like juvenile hormone analogs due to their similar hormone systems and filter-feeding nature, which can lead to exposure through contaminated water and suspended particles. researchgate.net

Chronic Effects on Development and Reproduction (e.g., Moina macrocopa, Daphnia magna)

Kinoprene (B1673650) has demonstrated toxicity to aquatic invertebrates like Daphnia magna and Moina macrocopa. epa.govnih.govepa.govlilab-ecust.cn Acute exposure studies have shown high toxicity to M. macrocopa. researchgate.netnih.gov Chronic exposure to this compound has been observed to inhibit the survivorship, development, and reproduction of M. macrocopa. researchgate.netnih.gov Similarly, Daphnia magna has been considered "highly toxic" to S-Kinoprene in toxicity studies. epa.govepa.govepa.gov

Table 1: Summary of Chronic Effects of this compound on Moina macrocopa

EndpointObserved Effect of this compound ExposureSource
SurvivorshipInhibited researchgate.netnih.gov
DevelopmentInhibited researchgate.netnih.gov
ReproductionInhibited researchgate.netnih.gov

Transgenerational Effects and Intergenerational Recovery Dynamics

Research on Moina macrocopa has indicated that adverse effects induced by this compound can extend beyond the directly exposed generation. researchgate.netnih.gov These transgenerational effects were observed to continue in the F2 generation, which had no direct exposure to the compound. researchgate.netnih.gov However, a recovery of these adverse effects was noted in the F3 generation. researchgate.net Studies suggest that the transference of the chemical between generations may partially contribute to the decreased body size observed in the F2 generation of M. macrocopa. researchgate.net While transgenerational effects of juvenile hormone analogs have been found in other studies, data specifically on the transgenerational effects of this compound have been limited, with existing reports primarily investigating transmission only to the next generation. researchgate.net

Bioaccumulation Potential in Aquatic Food Webs

Juvenile hormone analogs, being lipid-soluble, have the potential to adsorb onto suspended organic particles and bioaccumulate in the tissues of organisms. researchgate.net Filter feeders like zooplankton are thus potentially vulnerable to these compounds. researchgate.net While the concept of bioaccumulation and biomagnification in aquatic food webs is a recognized area of study for organic contaminants, specific detailed research findings on the bioaccumulation potential of this compound within aquatic food webs were not extensively available in the provided search results. ecetoc.orgfrontiersin.orgsfu.caresearchgate.net Some general information suggests that bioaccumulative substances with high persistence, toxicity, negligible metabolism, and a certain log Kow range may be of concern when widely dispersed in the environment. ecetoc.org

Research on Non-Target Terrestrial Arthropods

The impact of this compound on non-target terrestrial arthropods, including beneficial insects and pollinators, has also been a subject of evaluation.

Effects on Beneficial Insects and Pollinator Species

Due to its use pattern primarily in enclosed environments like greenhouses, the exposure of non-target organisms, including beneficial insects and pollinators, has historically been considered negligible by some regulatory assessments. epa.govepa.govepa.gov Consequently, some non-target data requirements were waived based on this limited exposure assumption. epa.govepa.govepa.gov However, this compound is recognized as a juvenile hormone mimic and is listed among selective insecticides that conserve beneficial insects and pollinators. umn.eduumn.edu Studies on bumblebees (Bombus terrestris), a beneficial insect and pollinator, have examined the lethal and sublethal effects of this compound. nih.gov While higher concentrations of this compound showed a toxic effect on larval development in bumblebees, lower concentrations were observed to have a stimulatory effect on brood production, leading to dominant workers having longer ovaries and containing more eggs compared to controls. nih.gov

Environmental Fate Characteristics in Ecological Contexts

The environmental fate of a pesticide, including its degradation and mobility, is crucial for understanding its potential ecological impact. Factors influencing pesticide fate in soil and water include the compound's chemical properties, soil characteristics, and climatic conditions. mdpi.comoregonstate.edu While specific detailed environmental fate studies for this compound were not consistently required or available in the search results due to its limited indoor use pattern, some information suggests that water-insoluble materials like S-Kinoprene might cause adverse effects to Daphnia magna based on study design. epa.govepa.govepa.gov The limited indoor use pattern is expected to result in limited environmental exposure. publications.gc.ca Modeling data comparing this compound and hydroprene (B1673459) to methoprene (B1676399), another juvenile hormone analog, suggests they share similar environmental fate characteristics, including rapid degradation in aqueous environments and sunlight, potential for volatilization, and affinity to soils and sediments which reduces mobility. regulations.gov

Degradation Pathways in Environmental Matrices

The degradation of chemical compounds in the environment is a critical factor determining their persistence and potential for exposure. Pesticides, including juvenile hormone analogues like this compound, undergo transformation through various biotic and abiotic processes in environmental matrices such as soil, water, and air. Key degradation pathways typically include hydrolysis, photolysis, and biodegradation. mdpi.comorst.edufao.org

Hydrolysis involves the splitting of a compound through reaction with water, a process that can be significantly influenced by the pH of the environment. orst.edufao.org Photolysis refers to the breakdown of a compound directly by sunlight, which can be particularly important for substances on surfaces exposed to solar radiation. orst.edufao.orgeuropa.eu Biodegradation is the transformation of a substance by microorganisms, a predominant pathway in soil and sediments, and is affected by factors such as the presence of oxygen, nutrient availability, and the microbial community composition. orst.edufao.org Other processes like volatilization and leaching can also contribute to the dissipation of compounds from a specific environmental compartment. fao.orgeuropa.eu

Specific detailed data on the degradation pathways and rates of this compound in various environmental matrices are limited in publicly available information. Some assessments have noted a lack of comprehensive environmental fate data for this compound, partly due to its historical use patterns being primarily indoors, which was presumed to result in negligible environmental exposure. publications.gc.caepa.govepa.govregulations.gov However, modeling studies have suggested that this compound shares similar environmental fate characteristics with other juvenile hormone analogues like methoprene and hydroprene. publications.gc.caregulations.gov

It is important to note that the degradation of a parent compound can sometimes lead to the formation of transformation products or metabolites, which may exhibit different environmental behaviors and toxicological profiles than the original substance. mdpi.commdpi.com The environmental significance of such metabolites necessitates their consideration in a comprehensive environmental fate assessment.

Bioavailability Considerations in Various Ecosystem Compartments

Bioavailability refers to the fraction of a chemical compound in an environmental medium that is available for uptake by living organisms. slu.se This is a crucial concept in ecological risk assessment as it dictates the actual exposure of organisms to a substance, as opposed to the total concentration present in the environment. The bioavailability of a compound in different ecosystem compartments, such as water, sediment, and soil, is influenced by a complex interplay of physical, chemical, and biological factors. slu.seecetoc.org

In aquatic and terrestrial environments, the sorption of a compound to solid matrices like soil particles and sediment is a primary factor affecting its bioavailability. Compounds with a high affinity for organic matter and mineral surfaces tend to be less available in the dissolved phase, which is generally considered the most readily bioaccessible fraction for uptake by many organisms. ecetoc.orgttu.edufrtr.gov The extent of sorption is often quantified by parameters such as the soil/water partition coefficient (Kd) or the organic carbon-normalized partition coefficient (Koc). fao.orgecetoc.org Hydrophobic compounds, which have a high octanol-water partition coefficient (Kow), are more likely to sorb to particulate matter and accumulate in sediments, potentially reducing their bioavailability compared to more hydrophilic substances. slu.se

Organisms can be exposed to compounds in the environment through various routes, including direct uptake from the dissolved phase in water or pore water (bioconcentration) and ingestion of contaminated food or sediment particles (bioaccumulation). ecetoc.org For some hydrophobic compounds, dietary uptake can be a significant, or even dominant, route of accumulation. ecetoc.org Biological processes, such as bioturbation by sediment-dwelling organisms, can also influence bioavailability by altering the distribution and exchange of contaminants between sediment particles and pore water. slu.se

Due to the historical use of this compound primarily in indoor settings with limited anticipated environmental release, comprehensive studies specifically detailing its bioavailability in diverse outdoor ecosystem compartments are not extensively documented in the provided search results. Regulatory assessments have, in some instances, waived requirements for extensive environmental fate and non-target organism data based on the premise of negligible environmental exposure from labeled uses. epa.govregulations.gov

Analytical Methodologies for Kinoprene Detection, Quantification, and Metabolite Profiling

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analysis of Kinoprene (B1673650), allowing for its separation from other compounds within a complex mixture. ekb.eg This separation is critical for accurate quantification and identification by preventing interference from matrix components. ekb.egwikipedia.org Both gas and liquid chromatography have been employed for the analysis of juvenile hormone analogues like this compound. nih.gov

Gas-Liquid Chromatography (GLC) with Flame Ionization Detection (FID)

Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is a powerful analytical technique for separating volatile and semi-volatile compounds. ufl.edu In GLC, a sample is vaporized and transported through a column by an inert gas (the mobile phase). ontosight.ai The column contains a liquid stationary phase coated on a solid support, and separation occurs based on the differential partitioning of compounds between the two phases, which is influenced by their boiling points and polarities.

Following separation in the column, the analytes are passed to a detector. The Flame Ionization Detector (FID) is a common detector used in GC. It operates by combusting organic compounds in a hydrogen-air flame, which produces ions. ufl.edu The resulting electrical current is measured and is proportional to the amount of the compound present. ufl.edu

While specific research detailing the use of GLC-FID for this compound is not extensively documented in recent literature, the technique has been historically applied for the analysis of its analogue, methoprene (B1676399). nih.gov For many pesticides, GC-based methods are standard; however, for some compounds like this compound, derivatization may be necessary prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS/MS) to improve performance. sciex.com GLC-FID is a well-established method for the residue analysis of various pesticides in different sample types. ontosight.airsc.org

High-Performance Liquid Chromatography (HPLC) for Compound Resolution

High-Performance Liquid Chromatography (HPLC) is a predominant technique used to separate, identify, and quantify components in a mixture. wikipedia.orgopenaccessjournals.com It is particularly well-suited for compounds that are non-volatile or thermally unstable, making it a valuable tool for this compound analysis. ekb.eg HPLC utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (the stationary phase). wikipedia.org High-pressure pumps are used to ensure a constant flow rate of the mobile phase, leading to high-resolution separations. wikipedia.org

Reversed-phase HPLC (RP-HPLC) is the most common mode used for pesticide analysis, including this compound. wikipedia.org In this setup, a non-polar stationary phase, such as C18, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. wikipedia.orgnih.gov

Research has demonstrated the successful separation of this compound using HPLC. For instance, a method developed for the analysis of this compound and its analogues in water utilized a C18 column with a gradient elution program. nih.govresearchgate.net The mobile phase consisted of water with 0.1% formic acid (solvent A) and acetonitrile with 0.1% formic acid (solvent B). nih.gov The gradient program started with a high proportion of the organic solvent, which was increased over time to elute the analytes. nih.gov This approach allows for the effective resolution of this compound from other related compounds and matrix components before detection. nih.govresearchgate.net

Mass Spectrometry-Based Detection and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nd.edu When coupled with a chromatographic separation method like LC, it provides high sensitivity and selectivity, making it the preferred method for trace-level analysis of pesticides like this compound. ekb.egnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. ekb.eg This combination is highly effective for analyzing a wide range of pesticide residues in food and environmental samples. ekb.eg For non-polar compounds like this compound, which can have low ionization efficiency, method development is key. nih.gov

LC-MS methods have been successfully developed for the analysis of this compound in various complex matrices, including cannabis concentrates and water. nih.govsciex.com In these applications, the LC system separates this compound from the matrix, after which the analyte is ionized and detected by the mass spectrometer. nih.govsciex.com The use of LC-MS can improve selectivity and sensitivity, often simplifying sample preparation procedures compared to other methods. nih.gov

Advanced Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

For analyzing trace levels of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice. nih.govnih.gov Tandem mass spectrometry involves multiple stages of mass analysis, typically by selecting a precursor ion (the molecular ion of the analyte), fragmenting it, and then detecting a specific product ion. nih.gov This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and sensitivity, allowing for quantification at very low concentrations (pg/mL levels). nih.govresearchgate.net

A highly sensitive LC-MS/MS method was developed for the analysis of this compound in environmental water samples. nih.govresearchgate.netnih.gov Due to the non-polar nature of this compound and its resulting poor ionization efficiency with electrospray ionization, a derivatization step was employed. nih.govresearchgate.net The compound was reacted with the Cookson-type reagent 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), which introduces a readily ionizable group onto the molecule. nih.govresearchgate.net This derivatization improved the limit of detection by a factor of 100. nih.govresearchgate.net For the this compound-PTAD derivative, the method achieved a limit of detection of 20 pg/mL and a limit of quantification of 60 pg/mL in water. nih.govresearchgate.netnih.gov

The table below summarizes the mass spectrometry parameters used for the detection of the derivatized this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Voltage (V)
This compound-PTAD45224221
Table based on data from a study on trace level analysis of larvicides. nih.gov

Optimization of Ionization Modes (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization)

The choice of ionization source is critical for achieving optimal sensitivity in LC-MS analysis. numberanalytics.com The two most common ionization techniques for pesticide analysis are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). nd.educhromatographyonline.comchromatographyonline.com

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar to moderately polar compounds that are ionizable in solution. nd.edu For non-polar analytes like this compound, ESI can result in low ionization efficiency. nih.gov However, as previously discussed, this limitation can be overcome by chemical derivatization, which adds a polar, ionizable moiety to the target molecule, significantly enhancing the ESI signal. nih.govresearchgate.net ESI was used in positive ion mode for the sensitive detection of the this compound-PTAD derivative. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is another common ionization source that is particularly effective for less polar and more volatile compounds. nd.edu In APCI, the sample is volatilized in a heated tube and then ionized through a corona discharge. nd.edu This technique is often better suited for hydrophobic and non-polar analytes that are difficult to ionize with ESI. chromatographyonline.comchromatographyonline.com Studies have shown that this compound can be analyzed effectively by LC-MS/MS using an APCI source without the need for derivatization. sciex.com In one study analyzing 102 pesticides in hemp, APCI was used to achieve detection limits for non-polar pesticides, including this compound, in the range of 0.01–0.2 ppm. chromatographyonline.comchromatographyonline.com The development of dual ESI and APCI sources allows for the analysis of a wide range of pesticides with varying polarities in a single run. chromatographyonline.comchromatographyonline.com

Ionization ModePrincipleSuitability for this compound
Electrospray Ionization (ESI) Ions are generated from an analyte in solution by applying a high voltage to a liquid to create an aerosol. nd.eduSuitable for the derivatized form (this compound-PTAD) for trace analysis in water. nih.govresearchgate.net Inefficient for underivatized, non-polar this compound. nih.gov
Atmospheric Pressure Chemical Ionization (APCI) The sample is vaporized and ionized by gas-phase ion-molecule reactions at atmospheric pressure. nd.eduWell-suited for the direct analysis of non-polar this compound without derivatization, especially in complex matrices like cannabis. sciex.comchromatographyonline.comchromatographyonline.com
This table summarizes the application of different ionization modes for this compound analysis.

Derivatization Strategies for Enhanced Sensitivity and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For this compound, this is particularly important to enhance its response in common analytical instruments like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). The primary goals of derivatizing this compound are to increase its volatility for GC analysis or to improve its ionization efficiency for LC-MS analysis, thereby increasing both sensitivity and selectivity. nih.gov

While this compound can be analyzed by gas-liquid chromatography (GLC) with a flame ionization detector (FID) or by LC-MS/MS using atmospheric pressure chemical ionization (APCI) without derivatization, its nonpolar nature results in low ionization efficiency in more common electrospray ionization (ESI) sources. epa.govsciex.comnih.gov This limitation often leads to insufficient sensitivity for trace-level detection in environmental samples. nih.govnih.gov Consequently, derivatization is a common strategy, especially for GC-MS/MS and LC-ESI-MS/MS methods. sciex.comnih.gov

A highly effective derivatization strategy for this compound and other juvenile hormone analogs involves a Diels-Alder cycloaddition reaction with the Cookson-type reagent, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). nih.govnih.govresearchgate.net This reaction targets the diene structure within the this compound molecule. The resulting PTAD-kinoprene derivative is significantly more amenable to positive mode electrospray ionization, leading to a substantial increase in analytical sensitivity. Research has demonstrated that this derivatization can improve the limit of detection by as much as 100-fold when analyzing water samples with LC/ESI-MS/MS. nih.govnih.govresearchgate.net The reaction is typically carried out at room temperature and is complete within approximately one hour. researchgate.net

For other related juvenile hormones, derivatization with fluorescent tags has also been employed to enable highly sensitive detection by HPLC with fluorescence detection (HPLC-FD). plos.org For example, juvenile hormone III (JH III) has been successfully derivatized using fluorescent tags after a two-step process involving the opening of its epoxide ring. plos.org Such strategies could potentially be adapted for this compound metabolites.

Sample Preparation Protocols and Matrix Interference Mitigation in Complex Environmental Samples

Analyzing this compound in complex environmental samples like water, soil, or plant tissues is complicated by the presence of other co-extracted compounds, collectively known as the sample matrix. arborassays.com These matrix components can interfere with the detection and quantification of this compound, leading to inaccurate results, reduced sensitivity, and increased variability. arborassays.comtandfonline.com This phenomenon, known as the matrix effect, can either suppress or enhance the analyte signal. arborassays.comtandfonline.com Therefore, robust sample preparation protocols are essential to remove these interferences before instrumental analysis. sepscience.com

Sample Preparation Protocols

The choice of sample preparation protocol depends heavily on the matrix.

Water Samples: For aqueous matrices, solid-phase extraction (SPE) is a highly effective technique. A common method involves using Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges. nih.gov The water sample is passed through the cartridge, which retains this compound and other organic compounds. Interfering salts and polar compounds are washed away. The retained analytes, including this compound, are then eluted from the cartridge with a solvent like ethyl acetate (B1210297) or methanol. nih.gov

Plant-Based Matrices (e.g., Tea, Cannabis): These matrices are particularly challenging due to high concentrations of pigments, lipids, and other metabolites. sciex.comtandfonline.com

For tea, a successful method involves extraction with an acidified acetonitrile solution (e.g., 1% acetic acid in acetonitrile). This is followed by a cleanup step using dispersive solid-phase extraction (dSPE), a technique often associated with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods. tandfonline.comlcms.cz The dSPE cleanup for tea analysis may use a combination of sorbents, such as graphitized carbon black (GCB) to remove pigments, primary secondary amine (PSA) to remove sugars and fatty acids, and C18 to remove nonpolar interferences. tandfonline.com

For cannabis concentrates, a simpler approach involving a 1:100 dilution in acidified acetonitrile, followed by freezing to precipitate interfering waxes, and filtration has been used. sciex.com For dried hemp, simple solvent extraction with acetonitrile has also proven effective. chromatographyonline.com

Matrix Interference Mitigation

Even with cleanup, residual matrix effects can persist. Several strategies are employed to mitigate their impact:

Cleanup Optimization: As described above, using specific SPE or dSPE sorbents is the first line of defense to remove the bulk of interfering components. tandfonline.comlcms.cz The choice of sorbent is critical and must be optimized for the specific matrix and analyte.

Dilution: A straightforward method to reduce matrix effects is to simply dilute the sample extract. sciex.com This lowers the concentration of all components, including interferences, potentially bringing their impact below a significant threshold. However, this requires an analytical method with sufficient sensitivity to detect the now-diluted analyte.

Matrix-Matched Calibration: This is a widely used and effective technique to compensate for matrix effects. arborassays.comtandfonline.com Instead of preparing calibration standards in a clean solvent, they are prepared in a blank matrix extract (a sample of the same type, e.g., tea, known to be free of this compound). This ensures that the standards and the samples are affected by the matrix in the same way, leading to more accurate quantification. tandfonline.com For this compound analysis in tea, this approach was shown to be crucial, as the matrix caused a signal enhancement of 49.6%. tandfonline.com

Use of Internal Standards: The use of an internal standard, particularly a stable isotope-labeled version of the analyte (e.g., deuterated this compound), is a powerful way to correct for both extraction efficiency and matrix effects. sciex.com These standards behave almost identically to the target analyte during sample preparation and analysis but are distinguishable by mass spectrometry.

Synthetic Advancements and Formulation Research in Kinoprene Analogs

Research into Novel Delivery Systems and Formulation Technologies

Research into novel delivery systems and formulation technologies aims to enhance the performance of insect growth regulators like kinoprene (B1673650). These systems can improve drug bioavailability, enable controlled release, provide targeted delivery, and minimize potential side effects. ijsred.com While the searches did not yield specific studies on novel delivery systems exclusively for this compound, the broader field of novel drug delivery systems for agrochemicals and biologically active compounds is an active area of research. This includes exploring approaches such as nanoparticles, liposomes, and nanoemulsions to enhance solubility, bioavailability, stability, and targeting. slideshare.netnih.gov These advancements in delivery technologies for other compounds suggest potential avenues for improving the application and efficacy of this compound formulations. Novel formulations are being developed to address challenges in delivering biological solids and improving stability and patient compliance for various active substances. pharmaexcipients.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, minimize waste, and reduce energy consumption. encyclopedia.pubijnc.ircatalysis.blog Applying green chemistry approaches to the synthesis of this compound aligns with the growing global focus on sustainability in chemical manufacturing. Potential green chemistry strategies relevant to organic synthesis, which could be applicable to this compound, include the use of renewable feedstocks, catalysis-driven transformations, solvent-free or aqueous-phase reactions, and the integration of green technologies like microwave irradiation, ultrasonication, and mechanochemistry. encyclopedia.pubijnc.irjocpr.com These approaches aim to make synthetic routes more efficient, economic, and environmentally benign by enhancing reaction rates, reducing reaction times, increasing product yields, and minimizing the use of hazardous solvents and reagents. encyclopedia.pubjocpr.com

Q & A

Q. What experimental models are used to assess Kinoprene’s efficacy in disrupting insect development?

this compound’s efficacy is evaluated using standardized bioassays targeting larval stages of pests (e.g., mosquitoes, aphids). Researchers expose insects to controlled doses and monitor developmental abnormalities, such as failed metamorphosis or reproductive sterility. Dose-response curves are generated to determine LC50/EC50 values, and results are validated against reference compounds like methoprene .

Q. How is this compound’s environmental persistence measured in laboratory settings?

Aerobic and anaerobic soil metabolism studies are conducted under OECD Guideline 306. This compound is applied to soil samples, and degradation rates are tracked via HPLC-MS/MS. Half-life (DT50) calculations determine persistence, with adjustments for variables like pH and microbial activity. Field dissipation studies complement lab data to account for UV exposure and rainfall .

Q. What standard protocols are followed for acute mammalian toxicity testing of this compound?

Acute oral, dermal, and inhalation toxicity tests adhere to EPA OPPTS 870.1000 series guidelines. For example, rats are administered this compound at 2,000 mg/kg (oral), with observations over 14 days for mortality, clinical signs, and histopathology. Toxicity Category III/IV classifications are assigned based on results, with no significant adverse effects reported in studies to date .

II. Advanced Research Questions

Q. How can researchers resolve contradictions in data regarding this compound’s impact on non-target species?

Contradictions often arise from differences in experimental design (e.g., exposure duration, test species). A meta-analysis approach is recommended:

  • Compare study parameters (e.g., application rates, environmental matrices).
  • Apply probabilistic risk models (e.g., Individual Effects Model v1.1) to quantify species-specific sensitivity.
  • Validate findings with field monitoring of pollinators (e.g., bees) near treated areas, as lab conditions may over/underestimate real-world effects .

Q. What methodological challenges arise in designing long-term ecological studies on this compound’s residues?

Key challenges include:

  • Low residue detection : this compound degrades rapidly (DT50 <7 days in water), necessitating high-sensitivity LC-MS/MS methods with limits of quantification (LOQ) ≤0.01 ppm .
  • Cumulative exposure : Chronic effects require multi-generational insect cohorts and mesocosm setups simulating repeated applications.
  • Data integration : Combining toxicity data with landscape-scale GIS models to predict spatial-temporal exposure risks .

Q. How can regulatory feedback from public comments be systematically evaluated in this compound’s risk assessments?

EPA’s response to public comments (e.g., on residential exposure concerns) involves:

  • Stakeholder mapping : Categorizing comments by source (e.g., industry, NGOs) and thematic focus (e.g., ecological vs. human health).
  • Weight-of-evidence analysis : Prioritizing peer-reviewed studies over anecdotal claims.
  • Scenario refinement : Updating exposure models (e.g., TERA for terrestrial species) to address data gaps highlighted in comments .

III. Methodological Frameworks

Q. Which statistical methods are optimal for analyzing low-dose chronic exposure data in this compound studies?

  • Benchmark dose (BMD) modeling : Identifies threshold levels for sublethal effects (e.g., reduced fecundity) using continuous response variables.
  • Bayesian networks : Integrates uncertainty in residue dissipation and species sensitivity distributions (SSDs).
  • Multivariate regression : Controls for confounding variables like temperature and soil organic matter .

Q. How can researchers apply the FINER criteria to evaluate the feasibility of this compound-related hypotheses?

  • Feasibility : Ensure access to EPA-registered formulations (e.g., Enstar®) and analytical standards (CAS 42588-37-4) .
  • Novelty : Address gaps in molecular mode-of-action studies (e.g., JH receptor binding assays).
  • Ethical : Adhere to OECD animal welfare guidelines for invertebrate testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.